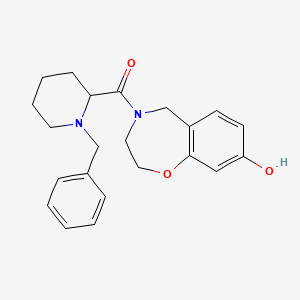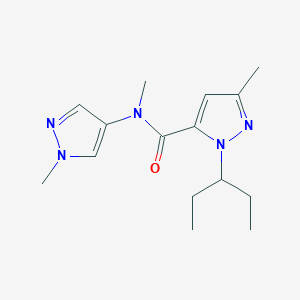![molecular formula C18H19N5O B6964253 Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6964253.png)
Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that features a quinoline ring, a triazole ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-yl ketones, while reduction may produce quinolin-3-yl alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-4-carboxylic acid share the quinoline ring structure.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share the piperidine ring structure.
Uniqueness
What sets Quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone apart is the combination of these three distinct ring structures in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds, making it a valuable target for research and development .
Propiedades
IUPAC Name |
quinolin-3-yl-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(16-11-15-3-1-2-4-17(15)19-12-16)22-8-5-14(6-9-22)13-23-10-7-20-21-23/h1-4,7,10-12,14H,5-6,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPHKXXTBAFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=N2)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B6964177.png)
![[2-(4-Fluorophenyl)cyclopropyl]-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6964184.png)


![4-(2-Methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)-2-[2-(trifluoromethyl)phenyl]morpholine](/img/structure/B6964205.png)
![[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B6964218.png)
![N-(3-methylcyclohexyl)-2-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6964219.png)

![4-[4-(Oxan-3-ylmethyl)piperazin-1-yl]benzamide](/img/structure/B6964223.png)
![N,3-dimethyl-5-(methylamino)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,2-thiazole-4-carboxamide](/img/structure/B6964227.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-thiophen-2-ylcyclohexane-1-carboxamide](/img/structure/B6964230.png)
![N-[(5-chloropyridin-2-yl)methyl]-4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide](/img/structure/B6964238.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide](/img/structure/B6964273.png)
![3-chloro-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6964280.png)
